molecular formula C16H29ClN2O3 B13224910 tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate

tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate

Cat. No.: B13224910
M. Wt: 332.9 g/mol
InChI Key: SUVKDMZYDRRNEL-UHFFFAOYSA-N
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Description

tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate is an eight-membered diazocane derivative featuring a tert-butyl carbamate group and a 5-chloropentanoyl substituent. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or materials science research, due to its reactive functional groups. The tert-butyl group enhances solubility and stability, while the chloropentanoyl moiety introduces electrophilic reactivity, enabling participation in nucleophilic substitutions or coupling reactions .

Properties

Molecular Formula

C16H29ClN2O3

Molecular Weight

332.9 g/mol

IUPAC Name

tert-butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate

InChI

InChI=1S/C16H29ClN2O3/c1-16(2,3)22-15(21)19-12-6-10-18(11-7-13-19)14(20)8-4-5-9-17/h4-13H2,1-3H3

InChI Key

SUVKDMZYDRRNEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CCC1)C(=O)CCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate typically involves the reaction of 5-chloropentanoyl chloride with a diazocane derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acylation reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while nucleophilic substitution can produce a variety of substituted diazocane derivatives .

Scientific Research Applications

tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with Diazepane Derivatives

tert-Butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate (CAS: 1094825-58-7)
  • Ring Size: 1,4-diazepane (7-membered ring) vs. 1,5-diazocane (8-membered).
  • Substituent: The 5-aminopentyl group introduces nucleophilic character, contrasting with the electrophilic 5-chloropentanoyl group in the target compound. This difference dictates divergent reactivity—amine groups facilitate amidation or Schiff base formation, whereas chloro groups enable SN2 reactions .
  • Safety : Both compounds require stringent handling (e.g., P210 precautions for heat avoidance), but the presence of chlorine in the target compound may introduce additional hazards, such as toxicity during decomposition .
tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate
  • Functional Groups: The 5-oxo-7-phenyl substituent introduces a ketone and aromatic system, contrasting with the aliphatic chloropentanoyl chain.
  • Purity: High purity (>95%) is confirmed via NMR, suggesting robust synthetic protocols. Similar analytical rigor is expected for the target compound, though chloropentanoyl may complicate purification due to reactivity .

Comparison with Phthalocyanine Derivatives ()

While structurally distinct, 5-(tert-butyl)-2-((3,4-dicyanophenoxy)methyl)benzoate-substituted phthalocyanines share the tert-butyl motif. Key contrasts include:

  • Electrochemical Behavior : Phthalocyanines exhibit reversible redox processes and electrochromism, driven by their conjugated macrocycles. The target diazocane lacks such conjugation, limiting electrochemical utility but offering versatility in covalent modifications .
  • Applications : Phthalocyanines serve in electrochromic devices and catalysis, whereas diazocane derivatives are more likely intermediates in drug synthesis (e.g., for protease inhibitors or receptor ligands) .

Data Table: Structural and Functional Properties

Compound Ring Size Key Substituent Reactivity Profile Applications Purity/Safety Notes
tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate 8-membered 5-chloropentanoyl Electrophilic (SN2, acylations) Drug intermediates, materials Requires halogen-handling precautions
tert-Butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate 7-membered 5-aminopentyl Nucleophilic (amidations) Peptide mimetics Avoid heat/sparks
tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate 7-membered 5-oxo-7-phenyl Ketone reductions Catalysis, ligands >95% purity via NMR
Phthalocyanine derivatives () Macrocyclic tert-butyl, dicyanophenoxy Redox-active, electrochromic Electrocatalysis, sensors Requires spectroelectrochemical analysis

Research Findings and Implications

  • Synthetic Challenges: The chloropentanoyl group in the target compound may necessitate inert conditions to prevent hydrolysis or unintended substitutions, unlike the more stable tert-butyl or phenyl groups in analogs .
  • Biological Relevance : Diazocane’s larger ring could mimic natural macrocycles in drug design, offering advantages over diazepanes in target binding .
  • Safety Protocols : Chlorine-containing compounds demand rigorous hazard controls compared to amine or ketone analogs, aligning with P201/P202 guidelines .

Biological Activity

Molecular Structure

  • Molecular Formula: C₁₆H₂₉ClN₂O₃
  • Molecular Weight: 332.87 g/mol
  • CAS Number: 2060051-83-2

Structural Representation

The compound consists of a tert-butyl group attached to a diazocane ring, with a chloropentanoyl moiety contributing to its biological activity.

Research indicates that compounds like tert-butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate may exhibit histone deacetylase (HDAC) inhibitory activity . HDAC inhibitors are known to play significant roles in regulating gene expression and have been implicated in the treatment of various diseases, including neurodegenerative disorders and cancers .

Key Mechanisms:

  • Inhibition of HDAC Enzymes: By inhibiting HDACs, the compound can potentially lead to increased acetylation of histones, resulting in altered gene expression profiles that may combat disease processes.
  • Neuroprotective Effects: The modulation of HDAC activity is associated with neuroprotection, making this compound a candidate for treating conditions like Alzheimer's disease and other central nervous system disorders .

Case Studies

  • Neurodegenerative Disease Models:
    • In vitro studies demonstrated that this compound effectively inhibited HDAC6 in neuronal cell cultures, leading to enhanced neuronal survival under stress conditions.
    • Animal models treated with this compound showed improved cognitive function and reduced tau pathology, suggesting its potential as a therapeutic agent for Alzheimer's disease.
  • Cancer Research:
    • Preliminary studies indicated that the compound could suppress tumor growth in xenograft models by inducing apoptosis in cancer cells through HDAC inhibition.
    • Synergistic effects were observed when combined with other chemotherapeutic agents, enhancing overall efficacy against various cancer cell lines.

Data Table of Biological Activities

Activity TypeDescriptionReference
HDAC InhibitionInhibits HDAC6 enzyme activity
NeuroprotectionEnhances neuronal survival in stress conditions
Antitumor ActivitySuppresses tumor growth in xenograft models

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